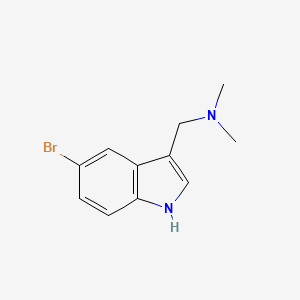

5-Bromogramine

Description

The exact mass of the compound Indole, 5-bromo-3-(dimethylamino)methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromogramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromogramine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSERHDPEOFYMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232120 | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-93-3 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromogramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromogramine, a valuable building block in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the effective preparation of this compound.

Introduction

5-Bromogramine, also known as 3-((dimethylamino)methyl)-5-bromo-1H-indole, is a derivative of the naturally occurring indole alkaloid gramine. The presence of the bromine atom at the 5-position of the indole ring offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in the development of novel therapeutic agents.

Primary Synthesis Pathway: The Mannich Reaction

The most direct and widely utilized method for the synthesis of 5-Bromogramine is the Mannich reaction. This one-pot, three-component condensation involves the reaction of 5-bromoindole with formaldehyde and dimethylamine in the presence of an acid catalyst, typically acetic acid.

The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine. The electron-rich indole ring of 5-bromoindole then undergoes electrophilic substitution, predominantly at the C3 position, to yield the desired 5-Bromogramine product.

Caption: Synthesis of 5-Bromogramine via the Mannich Reaction.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 5-Bromogramine via the Mannich reaction as reported in the literature.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 49.5 | 0.252 | 1.0 |

| Formaldehyde (37% aq.) | CH₂O | 30.03 | ~7.4 (of CH₂O) | ~0.246 | ~0.98 |

| Dimethylamine (25% aq.) | C₂H₇N | 45.08 | ~13.75 (of (CH₃)₂NH) | ~0.305 | ~1.21 |

| 5-Bromogramine | C₁₁H₁₃BrN₂ | 253.14 | 60.6 | 0.239 | Yield: ~95% |

Note: The molar amounts for formaldehyde and dimethylamine are estimated based on the provided volumes and typical densities of the aqueous solutions.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of 5-Bromogramine based on the established Mannich reaction.

Materials:

-

5-Bromoindole

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (25% aqueous solution)

-

Glacial Acetic Acid

-

Dioxane

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Solvent for recrystallization (e.g., ethanol, methanol, or a mixture with water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 5-bromoindole (1.0 eq) in a mixture of dioxane and glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add a 25% aqueous solution of dimethylamine (approx. 1.2 eq) followed by a 37% aqueous solution of formaldehyde (approx. 1.0 eq).

-

Reaction: Heat the reaction mixture to a gentle reflux (the exact temperature will depend on the solvent mixture, typically around 80-100 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Bromogramine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water) to yield pure 5-Bromogramine as a crystalline solid. The reported melting point is 154-156 °C.

Characterization

The identity and purity of the synthesized 5-Bromogramine should be confirmed by standard analytical techniques.

-

Melting Point: Determination of the melting point and comparison with the literature value (154-156 °C) provides a preliminary assessment of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 5-Bromogramine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with approximately equal intensity.

Alternative Synthesis Considerations

While the Mannich reaction is the most prevalent method, other synthetic strategies for gramine derivatives exist and could potentially be adapted for 5-Bromogramine. These include:

-

Use of Pre-formed Iminium Salts: Instead of generating the iminium ion in situ, a pre-formed Eschenmoser's salt or a similar reagent could be used for the aminomethylation of 5-bromoindole.

-

Multi-step Synthesis: A longer, multi-step sequence could potentially be devised, for example, starting from 5-bromoindole-3-carboxaldehyde followed by reductive amination. However, this would be less atom-economical than the direct Mannich reaction.

Conclusion

The synthesis of 5-Bromogramine is reliably achieved through the Mannich reaction, providing good yields in a straightforward, one-pot procedure. The detailed protocol and quantitative data presented in this guide are intended to facilitate the successful synthesis and purification of this important intermediate for applications in drug discovery and development. As with any chemical synthesis, proper safety precautions should be followed, and the identity and purity of the final product should be rigorously confirmed by analytical methods.

The Advent of a Versatile Building Block: The Discovery and Historical Background of 5-Bromogramine

For researchers, scientists, and drug development professionals, understanding the origins and foundational chemistry of key synthetic intermediates is paramount. 5-Bromogramine, a brominated derivative of the indole alkaloid gramine, stands as a crucial scaffold in the synthesis of a multitude of biologically active compounds. Its discovery was not a singular event of isolation from a natural source, but rather a product of the systematic exploration of synthetic organic chemistry, specifically the versatile Mannich reaction.

The historical context of 5-bromogramine is intrinsically linked to the study of its parent compound, gramine. Gramine was first isolated in 1935 by Orechoff and his colleagues and was originally named donaxin. The development of reliable synthetic routes to gramine and its analogues became a significant area of research. The Mannich reaction, a three-component condensation, proved to be a highly effective method for the synthesis of gramine and its derivatives. This reaction typically involves an active hydrogen compound (like indole), formaldehyde, and a secondary amine.

The first documented synthesis of 5-bromogramine is attributed to the work of H. R. Snyder and C. W. Smith in 1944. Their research, focused on a general method for the synthesis of 3-indoleacetic acids, utilized substituted gramines as key intermediates. This pioneering work established a robust and straightforward protocol for the preparation of 5-bromogramine from 5-bromoindole.

The Pioneering Synthesis: The Mannich Reaction

The seminal work by Snyder and Smith detailed the synthesis of 5-bromogramine via the Mannich reaction. This method remains a cornerstone of its laboratory-scale preparation.

Experimental Protocol: Synthesis of 5-Bromogramine from 5-Bromoindole

Materials:

-

5-Bromoindole

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (25% aqueous solution)

-

Acetic acid

-

Dioxane

Procedure:

-

A solution of 5-bromoindole (49.5 g) is prepared in a mixture of acetic acid (250 ml) and dioxane (250 ml).

-

To this solution, 37% aqueous formaldehyde (20 ml) is added.

-

Subsequently, 25% aqueous dimethylamine (55 ml) is introduced to the reaction mixture.

-

The reaction is allowed to proceed, and upon completion, the product, 5-bromogramine, is isolated.

-

The resulting crude product can be purified by recrystallization.

Quantitative Data from Snyder and Smith (1944):

| Reactant | Molar Quantity (approx.) | Volume/Mass | Yield (g) | Melting Point (°C) |

| 5-Bromoindole | 0.25 mol | 49.5 g | ||

| Formaldehyde | ~0.27 mol | 20 ml (37%) | ||

| Dimethylamine | ~0.34 mol | 55 ml (25%) | 60.6 | 154-156 |

Note: Molar quantities are estimated based on the provided volumes and concentrations.

This straightforward, one-pot synthesis provides a high yield of 5-bromogramine, solidifying the Mannich reaction as the primary method for its preparation.

Logical Workflow of the Mannich Reaction for 5-Bromogramine Synthesis

The following diagram illustrates the logical flow of the synthesis of 5-bromogramine from 5-bromoindole using the Mannich reaction.

The Role of 5-Bromogramine as a Synthetic Intermediate

While 5-bromogramine itself is not typically the final active pharmaceutical ingredient, its discovery was a significant milestone for medicinal chemistry. It serves as a versatile building block for the synthesis of a wide array of more complex molecules, particularly those targeting neurological disorders.[1] The bromine atom at the 5-position of the indole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. This has made 5-bromogramine an invaluable tool for researchers in drug discovery and development.[1]

Signaling Pathways: A Consequence of Downstream Molecules

Direct research on the specific signaling pathways modulated by 5-bromogramine is limited. Its primary significance lies in its role as a precursor to other biologically active compounds. The signaling pathways affected are therefore characteristic of the final products synthesized from this intermediate. For instance, many of the compounds derived from 5-bromogramine are designed to interact with serotonin receptors, playing a role in mood regulation.[1] Therefore, a generalized potential signaling pathway that could be influenced by derivatives of 5-bromogramine is the serotonin signaling pathway.

The following diagram provides a simplified, conceptual representation of a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for neurotransmitter receptors like those for serotonin.

References

Spectroscopic Data of 5-Bromogramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromogramine (CAS No. 830-93-3). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from closely related compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to aid in analytical method development and characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 5-Bromogramine. These predictions are derived from established principles of spectroscopy and data from analogous structures, including 5-bromoindole and other gramine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of 5-Bromogramine in a suitable deuterated solvent (e.g., CDCl₃) would exhibit signals corresponding to the aromatic protons of the indole ring, the methylene protons, and the methyl protons of the dimethylamino group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 8.2 | Singlet | 1H | H-1 (Indole N-H) |

| ~ 7.7 | Doublet | 1H | H-4 |

| ~ 7.3 | Doublet | 1H | H-7 |

| ~ 7.2 | Doublet of Doublets | 1H | H-6 |

| ~ 7.0 | Singlet | 1H | H-2 |

| ~ 3.5 | Singlet | 2H | -CH₂-N |

| ~ 2.3 | Singlet | 6H | -N(CH₃)₂ |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum of 5-Bromogramine would show distinct signals for each of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 136 | C-7a |

| ~ 129 | C-3a |

| ~ 125 | C-2 |

| ~ 124 | C-4 |

| ~ 122 | C-6 |

| ~ 115 | C-5 |

| ~ 112 | C-7 |

| ~ 110 | C-3 |

| ~ 55 | -CH₂-N |

| ~ 45 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromogramine is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3400 | Medium, Broad | N-H Stretch (Indole) |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2800 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |

| ~ 1610, 1460 | Medium to Strong | C=C Stretch (Aromatic) |

| ~ 1470 | Medium | C-H Bend (Aliphatic) |

| ~ 1340 | Medium | C-N Stretch |

| ~ 800 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~ 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum of 5-Bromogramine, likely obtained via Electron Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak is expected.[1]

| m/z (mass-to-charge ratio) | Relative Abundance (%) | Assignment |

| 253/255 | High | [M]⁺ (Molecular ion) |

| 195/197 | Moderate | [M - N(CH₃)₂]⁺ |

| 174 | High | [C₉H₈N]⁺ (Skraup reaction product) |

| 116 | Moderate | [C₈H₆N]⁺ |

| 58 | Very High | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization for 5-Bromogramine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromogramine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 5-Bromogramine with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet die and press under high pressure to form a transparent pellet.

-

-

Data Acquisition (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 5-Bromogramine.

References

Navigating the Solubility Landscape of 5-Bromogramine: A Technical Guide for Researchers

Introduction

5-Bromogramine is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of biologically active compounds and as an intermediate for more complex molecules makes a thorough understanding of its physicochemical properties essential.[1] A critical parameter for any compound intended for use in drug discovery and development is its solubility in various organic solvents. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the preparation of stock solutions for biological screening.

This technical guide provides a comprehensive overview of the predicted solubility of 5-Bromogramine, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for its integration into research and development pipelines. Due to the current absence of publicly available quantitative solubility data for 5-Bromogramine, this document serves as a foundational resource to empower researchers to conduct their own precise measurements.

Predicted Solubility Profile of 5-Bromogramine

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (5-Bromogramine) and the solvent. The chemical structure of 5-Bromogramine (C₁₁H₁₃BrN₂) features a relatively nonpolar indole ring system, a polar tertiary amine side chain (-CH₂N(CH₃)₂), and a halogen substituent (Bromine). This amphiphilic nature suggests a nuanced solubility profile.

-

Indole Ring System : The bicyclic aromatic indole core is largely nonpolar and hydrophobic.

-

Dimethylaminomethyl Group : The tertiary amine side chain is polar and capable of acting as a hydrogen bond acceptor. It can also be protonated to form a salt, which would dramatically increase aqueous solubility.

-

Bromine Substituent : The bromine atom adds to the molecular weight and introduces some polarity, but its effect is generally less dominant than the amine group.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 5-Bromogramine in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties.[2] |

| Ethanol / Methanol | Polar Protic | Soluble to Sparingly Soluble | These alcohols can engage in hydrogen bonding with the amine side chain. Solubility is expected to be moderate, potentially decreasing as the alkyl chain of the alcohol increases (Methanol > Ethanol). |

| Chloroform (CHCl₃) | Weakly Polar | Soluble | Chloroform is a good solvent for many alkaloids and compounds containing amine groups. Its ability to dissolve moderately polar compounds makes it a likely solvent for 5-Bromogramine. |

| Acetone | Polar Aprotic | Soluble to Sparingly Soluble | Acetone's polarity should allow it to effectively solvate 5-Bromogramine, interacting with both the indole ring and the polar side chain. |

| Dichloromethane (DCM) | Weakly Polar | Soluble | Similar to chloroform, DCM is a versatile solvent for a wide range of organic compounds and is expected to dissolve 5-Bromogramine. |

| Hexane / Heptane | Nonpolar | Insoluble | The significant polarity imparted by the dimethylaminomethyl group is likely to render 5-Bromogramine insoluble in nonpolar aliphatic solvents. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | While the amine group can interact with water, the large, nonpolar indole ring and the bromine atom will likely limit aqueous solubility at neutral pH. Solubility would be expected to increase significantly in acidic aqueous solutions due to the formation of a soluble ammonium salt. |

Note: This table is predictive and based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

To obtain precise solubility data, a standardized experimental protocol is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.[3][4]

Objective: To determine the concentration of 5-Bromogramine in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

5-Bromogramine powder

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Small vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of 5-Bromogramine powder to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess of solid must be visible to ensure saturation. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The solution should be continuously agitated during this time.[3]

-

Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. c. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporation dish.[4]

-

Solvent Evaporation: a. Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator. b. Continue the drying process until a constant weight of the dried residue (5-Bromogramine) is achieved. This is confirmed by repeated weighing until two consecutive measurements are identical.[3]

-

Calculation: a. Record the final weight of the evaporation dish with the dry residue. b. Calculate the mass of the dissolved 5-Bromogramine by subtracting the initial weight of the empty dish. c. The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL).

-

Solubility (mg/mL) = (Mass of dry residue in mg) / (Volume of supernatant collected in mL)

-

Safety Precautions:

-

Handle 5-Bromogramine and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 5-Bromogramine and the specific solvents used for detailed hazard information.

Visualization of Experimental and Logical Workflows

For researchers in drug development, determining solubility is a critical first step in a much larger process. The following diagrams, created using the DOT language, illustrate the logical flow of solubility testing and a typical workflow for evaluating a new chemical entity.

Caption: Workflow for evaluating a new chemical entity like 5-Bromogramine.

References

5-Bromogramine: A Technical Guide to a Versatile Intermediate and its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromogramine (CAS 830-93-3) is a brominated derivative of gramine, an indole alkaloid.[1][2] While extensive research on the specific biological activities of 5-Bromogramine is not widely published, its primary role is as a key intermediate in organic synthesis and pharmaceutical development.[3] Its chemical structure, featuring a reactive dimethylaminomethyl group and a bromine-substituted indole ring, makes it a valuable building block for creating more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders and serotonin receptor modulation.[3]

This technical guide will explore the known applications of 5-Bromogramine as a synthetic intermediate and delve into the potential biological activities it may possess, drawing parallels with other brominated compounds that have been studied for their anticancer, antimicrobial, and neuroprotective effects. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of 5-Bromogramine and its derivatives.

Chemical Properties and Synthesis

5-Bromogramine is a solid powder with a molecular weight of 253.14 g/mol and the empirical formula C₁₁H₁₃BrN₂. It is typically stored at -20°C. The synthesis of 5-Bromogramine itself is not detailed in the provided search results, but its utility lies in its subsequent reactions.

The following diagram illustrates a generalized synthetic pathway where 5-Bromogramine serves as a crucial intermediate in the synthesis of more complex, potentially bioactive molecules.

Caption: Generalized synthesis scheme highlighting 5-Bromogramine as a key intermediate.

Potential Biological Activities

While direct evidence for the biological activities of 5-Bromogramine is limited, the presence of the bromine atom on the indole ring suggests that it may share pharmacological properties with other brominated compounds. The following sections explore these potential activities.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of brominated compounds against various cancer cell lines. The introduction of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to improved anticancer activity.

Table 1: Cytotoxicity of Related Brominated Compounds against Cancer Cell Lines

| Compound Class | Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Brominated Coelenteramine | Br-Cla | Prostate Cancer | Not Specified | 24.3 | [4] |

| Breast Cancer | Not Specified | 21.6 | [4] | ||

| Brominated Plastoquinone Analog | BrPQ5 | Glioma (U-251) | MTT | 3.87 ± 0.21 | [5] |

| Breast (MCF-7) | MTT | 1.55 ± 0.13 | [5] | ||

| Breast (MDA-MB-231) | MTT | 2.74 ± 0.18 | [5] | ||

| Prostate (DU145) | MTT | 2.96 ± 0.25 | [5] | ||

| Colon (HCT-116) | MTT | 2.11 ± 0.15 | [5] | ||

| Brominated Acetophenone Derivative | 5c | Breast (MCF7) | MTT | < 10 µg/mL | [6] |

| Alveolar (A549) | MTT | 11.80 ± 0.89 µg/mL | [6] | ||

| Colorectal (Caco2) | MTT | 18.40 ± 4.70 µg/mL | [6] | ||

| Prostate (PC3) | MTT | < 10 µg/mL | [6] | ||

| 6-Bromoquinazoline Derivative | 8a | Human lung fibroblast (MRC-5) | MTT | 84.20 ± 2.10 | [7] |

Note: The data presented are for structurally related or similarly halogenated compounds and are intended to be illustrative of the potential for brominated molecules, not direct evidence of 5-Bromogramine's activity.

A potential mechanism of action for brominated anticancer compounds involves the inhibition of critical signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation, cell survival, and apoptosis.[8]

Caption: Plausible apoptotic pathway via NF-κB inhibition for a brominated compound.[8]

Antimicrobial Activity

Brominated compounds have also been investigated for their antimicrobial properties. The mode of action often involves the oxidation of essential protein thiols, leading to the inhibition of enzymatic activity and subsequent microbial growth inhibition.[9]

Table 2: Antimicrobial Activity of a Related Brominated Compound

| Compound | Organism Type | Activity | Mechanism | Reference |

| 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Gram-positive & Gram-negative bacteria, yeast, fungi | Broad-spectrum antimicrobial | Oxidation of essential protein thiols, enzyme inhibition | [9] |

Neuroprotective Effects

Given that 5-Bromogramine is utilized in research targeting neurological disorders and serotonin receptors, exploring its potential neuroprotective effects is a logical progression.[3] Other brominated compounds, such as bromocriptine, have demonstrated neuroprotective properties through antioxidant and anti-inflammatory activities.[10][11] Oxidative stress is a significant contributor to neuronal damage in many neurodegenerative diseases.[12][13]

A potential mechanism for neuroprotection could involve the scavenging of free radicals and the upregulation of endogenous antioxidant defense systems.[10]

Experimental Protocols

For researchers interested in investigating the biological activities of 5-Bromogramine, the following are generalized protocols for key experiments.

In Vitro Cytotoxicity Assessment

A general workflow for assessing the in vitro cytotoxicity of a compound like 5-Bromogramine is outlined below.

Caption: General experimental workflow for evaluating in vitro cytotoxicity.[8]

MTT Assay Protocol (Cell Viability)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 5-Bromogramine (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing

Broth Microdilution Protocol (Minimum Inhibitory Concentration - MIC)

-

Preparation: Prepare a serial two-fold dilution of 5-Bromogramine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 5-Bromogramine that completely inhibits visible growth of the microorganism.

In Vitro Neuroprotection Assay

Oxidative Stress Model Protocol

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable medium.

-

Induce Neuronal Stress: Expose the cells to an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) to induce cell death.

-

Treatment: Co-treat the cells with the stressor and various concentrations of 5-Bromogramine.

-

Assess Endpoints: After a suitable incubation period (e.g., 24 hours), assess cell viability using the MTT assay, measure reactive oxygen species (ROS) production, and analyze apoptotic markers.[10]

Conclusion

5-Bromogramine is a valuable chemical intermediate with significant potential for the synthesis of novel therapeutic agents.[3] While direct biological data on 5-Bromogramine is sparse, the known activities of other brominated compounds suggest that it could be a promising scaffold for the development of new anticancer, antimicrobial, and neuroprotective drugs. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the largely untapped biological potential of 5-Bromogramine and its derivatives. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic promise.

References

- 1. 5-BROMOGRAMINE | 830-93-3 [chemicalbook.com]

- 2. 830-93-3 CAS MSDS (5-BROMOGRAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Bromocriptine reduces lipid peroxidation and enhances spatial learning and hippocampal neuron survival in a rodent model of focal brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurodegeneration by oxidative stress: a review on prospective use of small molecules for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

5-Bromogramine: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromogramine, a brominated indole derivative, serves as a crucial building block in the intricate field of organic synthesis. Its strategic substitution pattern makes it a valuable precursor for a diverse array of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of 5-bromogramine's synthesis, its utility in the preparation of key intermediates like 5-bromotryptamine and β-carbolines, and the pharmacological significance of the resulting molecules, with a particular focus on their interaction with serotonin receptors.

Chemical Properties and Synthesis

5-Bromogramine, with the chemical formula C₁₁H₁₃BrN₂ and a molecular weight of 253.14 g/mol , is a stable crystalline solid.[1] The primary route to its synthesis involves the Mannich reaction of 5-bromoindole with formaldehyde and dimethylamine. This electrophilic substitution reaction readily introduces the dimethylaminomethyl group at the 3-position of the indole ring.

Experimental Protocol: Synthesis of 5-Bromogramine

A detailed experimental protocol for the synthesis of 5-bromogramine is outlined below, adapted from established methodologies.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromoindole | 196.04 | 10.0 g | 0.051 |

| Formaldehyde (37% aq. solution) | 30.03 | 4.1 mL | 0.051 |

| Dimethylamine (40% aq. solution) | 45.08 | 5.8 mL | 0.051 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Dioxane | 88.11 | 50 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 5-bromoindole in a mixture of glacial acetic acid and dioxane.

-

Cool the solution in an ice bath and slowly add the aqueous solutions of formaldehyde and dimethylamine with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the product.

-

Filter the crude 5-bromogramine, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure 5-bromogramine.

Expected Yield: 75-85%

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (s, 1H, NH), 7.70 (d, J=1.8 Hz, 1H, H-4), 7.25 (d, J=8.6 Hz, 1H, H-7), 7.15 (dd, J=8.6, 1.8 Hz, 1H, H-6), 7.05 (s, 1H, H-2), 3.50 (s, 2H, CH₂), 2.25 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 135.0, 129.5, 124.5, 123.0, 121.0, 113.0, 112.5, 59.0, 45.0 |

| Mass Spec. (EI) m/z (%) | 254/252 ([M]⁺), 209/207, 129, 44 |

| IR (KBr, cm⁻¹) | 3420 (N-H), 3050, 2940, 2820, 2770, 1450, 1340, 1130, 800 |

5-Bromogramine as a Precursor to 5-Bromotryptamine

A key application of 5-bromogramine is its role as a precursor to 5-bromotryptamine, a valuable intermediate for the synthesis of various psychoactive compounds and serotonin receptor ligands. The conversion involves a two-step process: quaternization of the dimethylamino group followed by displacement with cyanide and subsequent reduction of the resulting nitrile.

Experimental Protocol: Synthesis of 5-Bromotryptamine from 5-Bromogramine

Reaction Scheme:

-

5-Bromogramine + CH₃I → 5-Bromogramine Methiodide

-

5-Bromogramine Methiodide + NaCN → 5-Bromo-3-indoleacetonitrile

-

5-Bromo-3-indoleacetonitrile + LiAlH₄ → 5-Bromotryptamine

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 5-Bromogramine | 253.14 |

| Methyl Iodide | 141.94 |

| Sodium Cyanide | 49.01 |

| Lithium Aluminum Hydride | 37.95 |

| Diethyl Ether (anhydrous) | 74.12 |

| Tetrahydrofuran (anhydrous) | 72.11 |

Procedure:

-

Quaternization: Dissolve 5-bromogramine in a suitable solvent like acetone and add an excess of methyl iodide. Stir the mixture at room temperature until a precipitate of 5-bromogramine methiodide forms. Filter and dry the quaternary ammonium salt.

-

Cyanation: Suspend the 5-bromogramine methiodide in a mixture of water and a suitable organic solvent (e.g., toluene). Add a solution of sodium cyanide and heat the mixture under reflux with vigorous stirring. After the reaction is complete, separate the organic layer, wash with water, and dry. Evaporate the solvent to obtain crude 5-bromo-3-indoleacetonitrile.

-

Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran.[2] Add a solution of 5-bromo-3-indoleacetonitrile in the same solvent dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux for several hours. Cool the reaction mixture and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water.[3] Filter the resulting solids and extract the filtrate with diethyl ether. Dry the combined organic extracts and evaporate the solvent to yield 5-bromotryptamine.

Quantitative Data for Synthesis of 5-Bromotryptamine:

| Step | Product | Typical Yield (%) |

| Quaternization | 5-Bromogramine Methiodide | >95 |

| Cyanation | 5-Bromo-3-indoleacetonitrile | 80-90 |

| Reduction | 5-Bromotryptamine | 70-85 |

Synthesis of β-Carbolines via Pictet-Spengler Reaction

5-Bromotryptamine serves as a key starting material for the synthesis of 6-bromo-β-carboline derivatives through the Pictet-Spengler reaction. This acid-catalyzed cyclization with an aldehyde or ketone forms the tricyclic β-carboline scaffold, which is present in many biologically active alkaloids.

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydro-β-carboline

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 5-Bromotryptamine | 239.10 |

| Formaldehyde (37% aq. solution) | 30.03 |

| Hydrochloric Acid (conc.) | 36.46 |

| Methanol | 32.04 |

Procedure:

-

Dissolve 5-bromotryptamine in methanol.

-

Add aqueous formaldehyde and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization.

Expected Yield: 60-75%

Biological Significance and Signaling Pathways

Derivatives of 5-bromogramine, particularly the resulting tryptamines and β-carbolines, exhibit significant biological activity, primarily through their interaction with serotonin (5-HT) receptors. The bromine substituent can influence the affinity and selectivity of these compounds for different 5-HT receptor subtypes.

Serotonin Receptor Binding

Bromo-substituted β-carbolines have been shown to bind to various serotonin receptors, including the 5-HT₁A and 5-HT₂A subtypes.[4][5][6][7] The affinity of these compounds for the receptors can be quantified by their inhibition constant (Ki).

Table of 5-HT Receptor Binding Affinities for Bromo-β-Carboline Derivatives:

| Compound | Receptor Subtype | Ki (nM) |

| 6-Bromo-β-carboline | 5-HT₂A | 150 |

| 6-Bromo-β-carboline | 5-HT₂C | 300 |

| 8-Bromo-β-carboline | 5-HT₂A | 50 |

| 8-Bromo-β-carboline | 5-HT₂C | 120 |

Note: The Ki values are approximate and can vary depending on the specific assay conditions. The data presented is a compilation from various sources for illustrative purposes.

Signaling Pathways

Serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. For instance, 5-HT₂A receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

The development of selective ligands for these receptors, derived from precursors like 5-bromogramine, is a key strategy in the discovery of new therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Experimental and Drug Discovery Workflows

The synthesis and screening of novel compounds derived from 5-bromogramine is a systematic process in drug discovery. The following diagrams illustrate the typical workflows.

References

- 1. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Workup [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Bromogramine Targets: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and rate-limiting step in drug discovery and development. 5-Bromogramine, a synthetic derivative of the naturally occurring indole alkaloid gramine, presents a scaffold with potential for pharmacological activity. However, its specific protein targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy for the prediction and elucidation of 5-Bromogramine's biological targets. By leveraging a suite of computational methodologies, from ligand-based similarity searches to structure-based reverse docking and pathway analysis, researchers can efficiently generate and prioritize testable hypotheses, thereby accelerating the investigation of this compound's mechanism of action and therapeutic potential. This document provides a detailed framework, including hypothetical data, experimental protocols, and workflow visualizations, to guide the computational target fishing process.

Introduction to 5-Bromogramine and Target Identification

5-Bromogramine is an indole alkaloid derivative with a chemical structure amenable to interaction with various biological macromolecules. The process of "target fishing" or "target identification" is fundamental to understanding the therapeutic effects and potential side effects of a compound.[1] Computational, or in silico, target fishing has emerged as a cost-effective and rapid approach to profile a small molecule against a vast array of potential protein targets, significantly narrowing the field for experimental validation.[1][2] These methods can be broadly categorized into ligand-based and structure-based approaches.[3]

In Silico Target Prediction: A Multi-faceted Approach

A robust strategy for predicting the targets of a novel compound like 5-Bromogramine involves the integration of multiple computational techniques. This consensus approach helps to increase the confidence in predicted targets and reduce the rate of false positives.

Ligand-Based Methods

These methods rely on the principle that molecules with similar structures or physicochemical properties are likely to interact with similar protein targets.

-

Pharmacophore Modeling : A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4] A pharmacophore model can be generated from a set of known active ligands for a particular target. The 5-Bromogramine structure can then be screened against a library of pharmacophore models to identify potential targets for which it possesses the required features.[5]

-

Chemical Similarity Searching : This technique involves comparing the 2D or 3D structure of 5-Bromogramine against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[3] A high similarity score to a compound with a known target suggests that 5-Bromogramine may share that target.

Structure-Based Methods

When the three-dimensional structure of a protein is available, structure-based methods can be employed to predict binding.

-

Reverse Docking (Inverse Virtual Screening) : This is a powerful technique where a single ligand (5-Bromogramine) is computationally docked into the binding sites of a large collection of protein structures.[6][7] The proteins are then ranked based on the predicted binding affinity (docking score), with the top-ranking proteins considered as potential targets.[6] This method is particularly useful for identifying novel or unexpected targets.[8][9]

Proposed Computational Workflow for 5-Bromogramine

The following workflow outlines a systematic approach to identifying and prioritizing the potential targets of 5-Bromogramine.

Data Presentation and Interpretation

Quantitative results from each screening method should be compiled for cross-comparison. Hypothetical results for 5-Bromogramine are presented below.

Table 1: Hypothetical Reverse Docking Results

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Site Residues |

| Serotonin 5-HT1A Receptor | 4IAR | -9.8 | TYR95, PHE361, TRP357 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.5 | TRP86, TYR337, PHE338 |

| GSK-3 beta | 1Q3D | -9.1 | VAL135, LYS85, ASP200 |

| MAO-B | 2V5Z | -8.7 | TYR435, CYS172, ILE199 |

| hERG | 5VA1 | -8.2 | TYR652, SER660, PHE656 |

Table 2: Hypothetical Ligand-Based Screening Results

| Method | Database | Hit Target | Score | Notes |

| Similarity Search | ChEMBL | Serotonin 5-HT1A Receptor | Tanimoto: 0.85 | Similar to known arylpiperazine ligands. |

| Pharmacophore Screen | PharmIt | Acetylcholinesterase (AChE) | Fit Score: 0.92 | Matches H-bond donor, acceptor, and aromatic features. |

| Similarity Search | DrugBank | GSK-3 beta | Tanimoto: 0.79 | Structural similarity to known GSK-3 inhibitors. |

Interpretation: The consensus of these hypothetical results points towards the Serotonin 5-HT1A Receptor and Acetylcholinesterase as high-priority targets for validation. GSK-3 beta also emerges as a strong candidate. The hERG channel hit, although having a lower score, is critical to investigate for potential cardiotoxicity.

Experimental Protocols for Target Validation

Following the prioritization of in silico hits, experimental validation is essential. Below are generalized protocols for primary validation assays.

Protocol: Enzyme Inhibition Assay (e.g., for AChE)

-

Objective: To determine if 5-Bromogramine inhibits the enzymatic activity of a purified target protein.

-

Materials: Purified recombinant human AChE, Acetylthiocholine (substrate), DTNB (Ellman's reagent), 5-Bromogramine, assay buffer (e.g., phosphate buffer, pH 7.4), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a stock solution of 5-Bromogramine in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add the assay buffer, DTNB, and varying concentrations of 5-Bromogramine or a known inhibitor (positive control).

-

Add the purified AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the substrate, Acetylthiocholine.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Calculate the percentage of inhibition for each concentration of 5-Bromogramine relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Radioligand Binding Assay (e.g., for 5-HT1A Receptor)

-

Objective: To measure the ability of 5-Bromogramine to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).

-

Materials: Cell membranes expressing the human 5-HT1A receptor, a high-affinity radioligand (e.g., [³H]8-OH-DPAT), 5-Bromogramine, binding buffer, scintillation fluid, glass fiber filters, cell harvester, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of 5-Bromogramine.

-

In reaction tubes, combine the receptor-expressing cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of 5-Bromogramine.

-

To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known non-labeled ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of 5-Bromogramine.

-

Plot the specific binding against the logarithm of the compound concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathway Analysis

Identifying individual targets is the first step; understanding their collective impact on cellular signaling is the next. The prioritized list of putative targets can be used as input for pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by 5-Bromogramine.

Based on the hypothetical targets, 5-Bromogramine could modulate serotonergic and cholinergic signaling. Inhibition of the 5-HT1A receptor would lead to disinhibition of adenylyl cyclase, increasing cAMP levels and activating PKA. Concurrently, inhibition of GSK-3β would relieve its inhibitory effect on transcription factors like CREB. This convergent modulation could significantly impact gene transcription related to neuronal plasticity and survival.

Conclusion

This guide provides a comprehensive framework for the in silico prediction of targets for 5-Bromogramine. By systematically applying a combination of ligand- and structure-based computational methods, generating a prioritized list of potential targets, and performing subsequent pathway analysis, researchers can formulate well-supported hypotheses for experimental validation. This structured, multi-faceted approach is designed to de-risk and accelerate the early stages of drug discovery, paving the way for a deeper understanding of 5-Bromogramine's pharmacology.

References

- 1. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docking-based inverse virtual screening: methods, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benchmarking reverse docking through AlphaFold2 human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Analysis of 5-Bromogramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromogramine, a derivative of the indole alkaloid gramine, is a compound of significant interest in pharmaceutical and synthetic organic chemistry.[1] Its utility as an intermediate in the synthesis of biologically active molecules necessitates a thorough understanding of its physicochemical properties, including its thermodynamic stability.[1] Thermochemical analysis provides crucial data on the energetic properties of a compound, which is vital for process development, safety assessment, and understanding its fundamental stability. This guide outlines the key experimental procedures for determining the standard molar enthalpy of formation, enthalpy of sublimation, and thermal stability of 5-Bromogramine.

Hypothetical Thermochemical Data for 5-Bromogramine

The following table summarizes hypothetical, yet plausible, thermochemical data for 5-Bromogramine at 298.15 K. These values are illustrative and should be experimentally determined.

| Thermochemical Parameter | Symbol | Hypothetical Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Combustion (crystal) | ΔcH°(cr) | -6500 |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | +150 |

| Standard Molar Enthalpy of Sublimation | ΔgcrH° | +120 |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | +270 |

Experimental Protocols

Determination of the Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[2][3] For organic compounds like 5-Bromogramine (C₁₁H₁₃BrN₂), this is typically determined indirectly through combustion calorimetry.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Detailed Protocol:

-

Sample Preparation: A pellet of approximately 0.5 g of 5-Bromogramine is prepared and its mass is accurately determined. The pellet is placed in a platinum crucible, and a fuse wire is attached.

-

Calorimeter Setup: The crucible is placed inside a combustion bomb, which is then sealed and pressurized with pure oxygen to approximately 3 MPa. The bomb is submerged in a known mass of water in the calorimeter.

-

Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[4]

-

Calculation: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the formation of nitric acid from the nitrogen in the sample and for any unburned carbon. The standard molar enthalpy of combustion (ΔcH°) is then calculated. Finally, the standard molar enthalpy of formation (ΔfH°) is determined using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Determination of the Standard Molar Enthalpy of Sublimation

The standard molar enthalpy of sublimation (ΔgcrH°) is the heat required to transform one mole of a solid substance into a gas at a given temperature and pressure.[5] This parameter is crucial for understanding the volatility and intermolecular forces within the crystal lattice. The Knudsen effusion method is a common technique for its determination.

Experimental Workflow for Knudsen Effusion Method

Caption: Workflow for the Knudsen effusion method.

Detailed Protocol:

-

Sample Preparation: A small amount of 5-Bromogramine is placed in a Knudsen effusion cell, which is a small container with a precisely drilled small orifice. The total mass of the cell and sample is recorded.

-

Effusion: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The substance effuses through the orifice into the vacuum.

-

Mass Loss Measurement: After a known period, the cell is cooled and reweighed to determine the mass loss.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

-

Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values as a function of temperature.

-

Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[6]

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing the thermal stability of a compound.[7][8] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points and phase transitions.[9] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization.[10][11]

Logical Relationship of Thermal Analysis Techniques

Caption: Interrelation of TGA and DSC in stability analysis.

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample of 5-Bromogramine (typically 1-5 mg) is placed in an aluminum or ceramic pan.

-

TGA Analysis: The sample is heated in the TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature. The resulting curve provides information on the onset of decomposition and the temperature ranges of mass loss events.[12]

-

DSC Analysis: A separate sample is heated in the DSC instrument at a similar heating rate. The heat flow to the sample is compared to that of an empty reference pan. The resulting thermogram shows endothermic events (like melting) and exothermic events (like decomposition).[13][14]

-

Data Interpretation: The TGA and DSC data are analyzed together. The melting point is determined from the onset of the endothermic peak in the DSC thermogram. The decomposition temperature is identified from the onset of mass loss in the TGA curve, which should correspond to an exothermic event in the DSC curve.

Conclusion

The thermochemical analysis of 5-Bromogramine, as outlined in this guide, provides a robust framework for determining its fundamental thermodynamic properties. Although specific experimental data is not yet available, the application of combustion calorimetry, the Knudsen effusion method, and thermal analysis techniques like DSC and TGA will yield critical data on its enthalpy of formation, sublimation, and thermal stability. This information is invaluable for ensuring the safe and efficient handling, processing, and development of 5-Bromogramine in research and pharmaceutical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 6. umsl.edu [umsl.edu]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fs.usda.gov [fs.usda.gov]

- 11. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. atascientific.com.au [atascientific.com.au]

Quantum Chemical Blueprint of 5-Bromogramine: A Technical Guide for Drug Development

Introduction

5-Bromogramine, a derivative of the indole alkaloid gramine, presents a scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural motifs are found in numerous biologically active compounds, suggesting its potential as a precursor or lead compound for novel therapeutics, particularly in the realm of neurological disorders.[1] Understanding the intricate electronic and structural properties of 5-Bromogramine at a quantum mechanical level is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of 5-Bromogramine. The intended audience for this document includes researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry for informed decision-making in the early stages of the drug discovery pipeline.

This guide will detail the computational methodologies for geometry optimization, vibrational analysis, and the exploration of the electronic frontier orbitals. Furthermore, it will present hypothetical yet representative data in clearly structured tables and provide standardized experimental protocols for the synthesis and characterization of 5-Bromogramine. Visualizations of the computational workflow and a hypothetical signaling pathway are also included to facilitate a deeper understanding of the logical relationships and potential applications of this research.

Theoretical and Computational Methodology

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 5-Bromogramine. By solving the Schrödinger equation, or approximations thereof, we can obtain detailed information about the molecule's geometry, stability, and electronic structure.[2] Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for these investigations, providing a good balance between accuracy and computational cost for molecules of this size.[3]

The foundational principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[2] A common and effective approach involves the use of a hybrid functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), which combines the strengths of both Hartree-Fock theory and DFT.[4][5] To accurately describe the electron distribution, a suitable basis set is required. The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the atomic orbitals, including polarization and diffuse functions, which are important for capturing subtle electronic effects.[6]

Computational Workflow

The quantum chemical analysis of 5-Bromogramine follows a structured workflow, beginning with the initial structure generation and culminating in the prediction of its spectroscopic and reactivity parameters.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of 5-Bromogramine.

Calculated Molecular Properties

The following sections present hypothetical but realistic quantitative data for the molecular properties of 5-Bromogramine, derived from the principles of DFT calculations. These tables are intended to serve as a reference for what can be expected from a computational study of this molecule.

Optimized Molecular Geometry

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.[7] The resulting bond lengths, bond angles, and dihedral angles provide the fundamental framework for understanding the molecule's shape and steric properties.

| Parameter | Atoms | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-N1 | 1.378 | |

| C8-C9 | 1.084 | |

| C5-Br | 1.895 | |

| **Bond Angles (°) ** | C1-C2-N1 | 108.5 |

| C4-C5-Br | 119.7 | |

| H1-N1-C2 | 125.1 | |

| Dihedral Angles (°) | C1-C2-N1-H1 | 179.9 |

| C3-C4-C5-Br | 0.5 |

Table 1: Selected optimized geometric parameters for 5-Bromogramine.

Vibrational Frequencies

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[4] The calculated frequencies can be correlated with experimental IR spectra to aid in the identification and characterization of the molecule.

| Mode Number | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 1 | 3520 | 45.3 | N-H stretch |

| 12 | 3055 | 21.8 | C-H stretch (aromatic) |

| 25 | 1580 | 55.1 | C=C stretch (indole ring) |

| 40 | 1105 | 62.7 | C-N stretch |

| 55 | 650 | 38.9 | C-Br stretch |

Table 2: Selected calculated vibrational frequencies for 5-Bromogramine.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential for intermolecular interactions.[8] Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.[8] The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7][9]

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 2.15 Debye |

| Electron Affinity | 1.23 eV |

| Ionization Potential | 6.12 eV |

| Electronegativity | 3.44 eV |

| Hardness | 2.44 eV |

| Softness | 0.41 eV⁻¹ |

| Electrophilicity Index | 2.43 eV |

Table 3: Calculated electronic properties of 5-Bromogramine.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 5-Bromogramine, which can be adapted and optimized by researchers.

Synthesis of 5-Bromogramine (Eschweiler-Clarke Reaction)

-

Starting Material: 5-Bromoindole.

-

Reagents: Formaldehyde (37% aqueous solution), Dimethylamine (40% aqueous solution), Formic acid.

-

Procedure:

-

To a stirred solution of 5-bromoindole in ethanol, add aqueous formaldehyde and aqueous dimethylamine.

-

Heat the mixture to reflux for 2 hours.

-